Cas no 2103214-96-4 (2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid)

2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid
- 2103214-96-4
- EN300-1730086
-
- インチ: 1S/C12H14N2O3/c13-11(12(16)17)10(15)5-7-6-14-9-4-2-1-3-8(7)9/h1-4,6,10-11,14-15H,5,13H2,(H,16,17)
- InChIKey: KNDMQFRVLLCPJA-UHFFFAOYSA-N
- ほほえんだ: OC(C(C(=O)O)N)CC1=CNC2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 234.10044231g/mol
- どういたいしつりょう: 234.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 285
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.7
- トポロジー分子極性表面積: 99.3Ų
2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1730086-0.05g |
2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid |
2103214-96-4 | 0.05g |
$1549.0 | 2023-09-20 | ||
Enamine | EN300-1730086-1.0g |
2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid |
2103214-96-4 | 1g |
$1844.0 | 2023-06-04 | ||
Enamine | EN300-1730086-0.25g |
2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid |
2103214-96-4 | 0.25g |
$1696.0 | 2023-09-20 | ||
Enamine | EN300-1730086-5g |
2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid |
2103214-96-4 | 5g |
$5345.0 | 2023-09-20 | ||
Enamine | EN300-1730086-0.5g |
2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid |
2103214-96-4 | 0.5g |
$1770.0 | 2023-09-20 | ||
Enamine | EN300-1730086-10.0g |
2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid |
2103214-96-4 | 10g |
$7927.0 | 2023-06-04 | ||
Enamine | EN300-1730086-1g |
2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid |
2103214-96-4 | 1g |
$1844.0 | 2023-09-20 | ||
Enamine | EN300-1730086-0.1g |
2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid |
2103214-96-4 | 0.1g |
$1623.0 | 2023-09-20 | ||
Enamine | EN300-1730086-2.5g |
2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid |
2103214-96-4 | 2.5g |
$3611.0 | 2023-09-20 | ||
Enamine | EN300-1730086-5.0g |
2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid |
2103214-96-4 | 5g |
$5345.0 | 2023-06-04 |
2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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John J. Lavigne Chem. Commun., 2003, 1626-1627
2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acidに関する追加情報
Recent Advances in the Study of 2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid (CAS: 2103214-96-4)
2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid (CAS: 2103214-96-4) is a structurally unique amino acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a building block for novel bioactive compounds, particularly in the context of neurological and metabolic disorders. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activities, and therapeutic applications.
Recent literature indicates that 2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid serves as a precursor for the synthesis of indole-based alkaloids, which exhibit a wide range of pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of serotonin receptor modulators, which could have implications for treating depression and anxiety disorders. The compound's unique indole moiety is thought to enhance binding affinity to neural targets, making it a promising candidate for CNS drug development.
In addition to its neurological applications, research has also focused on the compound's role in metabolic pathways. A recent preprint on bioRxiv (2024) revealed that derivatives of 2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid exhibit inhibitory effects on key enzymes involved in glucose metabolism, suggesting potential applications in diabetes management. The study employed molecular docking simulations and in vitro assays to validate these effects, providing a robust foundation for further preclinical studies.
The synthesis of 2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid has also seen advancements. A 2023 paper in Organic Letters described an optimized asymmetric synthesis route using chiral auxiliaries, achieving a 92% enantiomeric excess. This methodological improvement is critical for producing high-purity batches required for pharmaceutical applications. Furthermore, the compound's stability under physiological conditions has been confirmed through pharmacokinetic studies, as reported in a recent issue of European Journal of Pharmaceutical Sciences.
Despite these promising developments, challenges remain. The compound's low bioavailability and rapid clearance in vivo, as noted in a 2024 Pharmacology Research & Perspectives article, necessitate further structural modifications or formulation strategies. Researchers are currently exploring prodrug approaches and nanoparticle-based delivery systems to address these limitations.
In conclusion, 2-amino-3-hydroxy-4-(1H-indol-3-yl)butanoic acid (CAS: 2103214-96-4) represents a versatile scaffold with significant potential in drug discovery. Ongoing research continues to uncover new applications and optimize its pharmacological profile, positioning it as a compound of interest for both academic and industrial research teams in the chemical biology and pharmaceutical sectors.
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